

Quantifying Organelle-Specific Membrane Tension Using SupraFlipper Probes

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Compound of Interest

Compound Name: SupraFlipper 31

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane tension is a critical physical parameter that governs a multitude of cellular processes, including endocytosis, exocytosis, cell migration, and signal transduction. The ability to measure membrane tension with high spatiotemporal resolution within specific organelles is crucial for understanding fundamental cell biology and for the development of novel therapeutics. SupraFlipper probes are a class of advanced fluorescent sensors designed for the targeted and controlled measurement of membrane tension in living cells. This document provides detailed application notes and protocols for the use of SupraFlipper probes in quantifying organelle-specific membrane tension.

SupraFlipper probes utilize a supramolecular strategy for their delivery and activation.^[1] They consist of a mechanosensitive "flipper" fluorophore functionalized with a desthiobiotin ligand.^[1] This allows the probe to be selectively sequestered by streptavidin expressed within the lumen of a target organelle.^[1] Upon addition of biotin, which has a higher affinity for streptavidin, the SupraFlipper probe is released and spontaneously inserts into the organellar membrane, where it reports on membrane tension through changes in its fluorescence lifetime.^[1]

The core sensing mechanism of the flipper probes relies on the planarization of their twisted push-pull fluorophore structure in response to increased lateral pressure within the membrane.

[2] This planarization leads to an increase in the fluorescence lifetime of the probe, which can be quantified using Fluorescence Lifetime Imaging Microscopy (FLIM).[1][3] This technique offers a robust and concentration-independent readout of membrane tension.[1][4]

Quantitative Data

The fluorescence lifetime of SupraFlipper probes is directly correlated with membrane tension. Below is a summary of reported fluorescence lifetime values in different cellular compartments.

Organelle/Compartment	Condition	Average Fluorescence Lifetime (τ_{av}) (ns)	Cell Type	Reference
Endoplasmic Reticulum (ER) Lumen	Inactive (pre-release)	~2.7	-	[1]
Endoplasmic Reticulum (ER)	Active (post-release)	-	HK cells	[5]
Golgi Apparatus	Active	-	-	[5]
Plasma Membrane	Active	~4.4	-	[1]
Plasma Membrane	Isosmotic	-	MDCK cells	[3]
Plasma Membrane	Isosmotic	-	HeLa cells	[3]

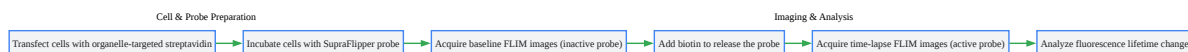
A linear relationship between fluorescence lifetime (τ_1) and membrane tension (σ) has been established for Flipper-TR (a related flipper probe) in the plasma membrane of specific cell lines:

Cell Line	Membrane Tension Range (mN·m ⁻¹)	Slope (ns·m·mN ⁻¹)	Reference
MDCK	0 - 0.6	2.38 ± 0.18	[3]
MDCK	> 0.6	0.196 ± 0.07	[3]
HeLa	0 - 0.6	0.78 ± 0.14	[3]
HeLa	> 0.6	0.26 ± 0.06	[3]

Experimental Protocols

General Workflow for SupraFlipper Experiments

The following diagram outlines the general workflow for using SupraFlipper probes to measure organelle-specific membrane tension.



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Caption: General experimental workflow for SupraFlipper probes.

Detailed Protocol for Targeting the Endoplasmic Reticulum

This protocol provides a step-by-step guide for measuring membrane tension in the endoplasmic reticulum (ER).

Materials:

- Cells of interest (e.g., HeLa, HK)

- Plasmid encoding ER-targeted streptavidin (e.g., streptavidin-KDEL)
- Transfection reagent
- SupraFlipper probe stock solution (in DMSO)
- Cell culture medium
- Biotin stock solution (in water or PBS)
- Fluorescence Lifetime Imaging Microscope (FLIM) system

Procedure:

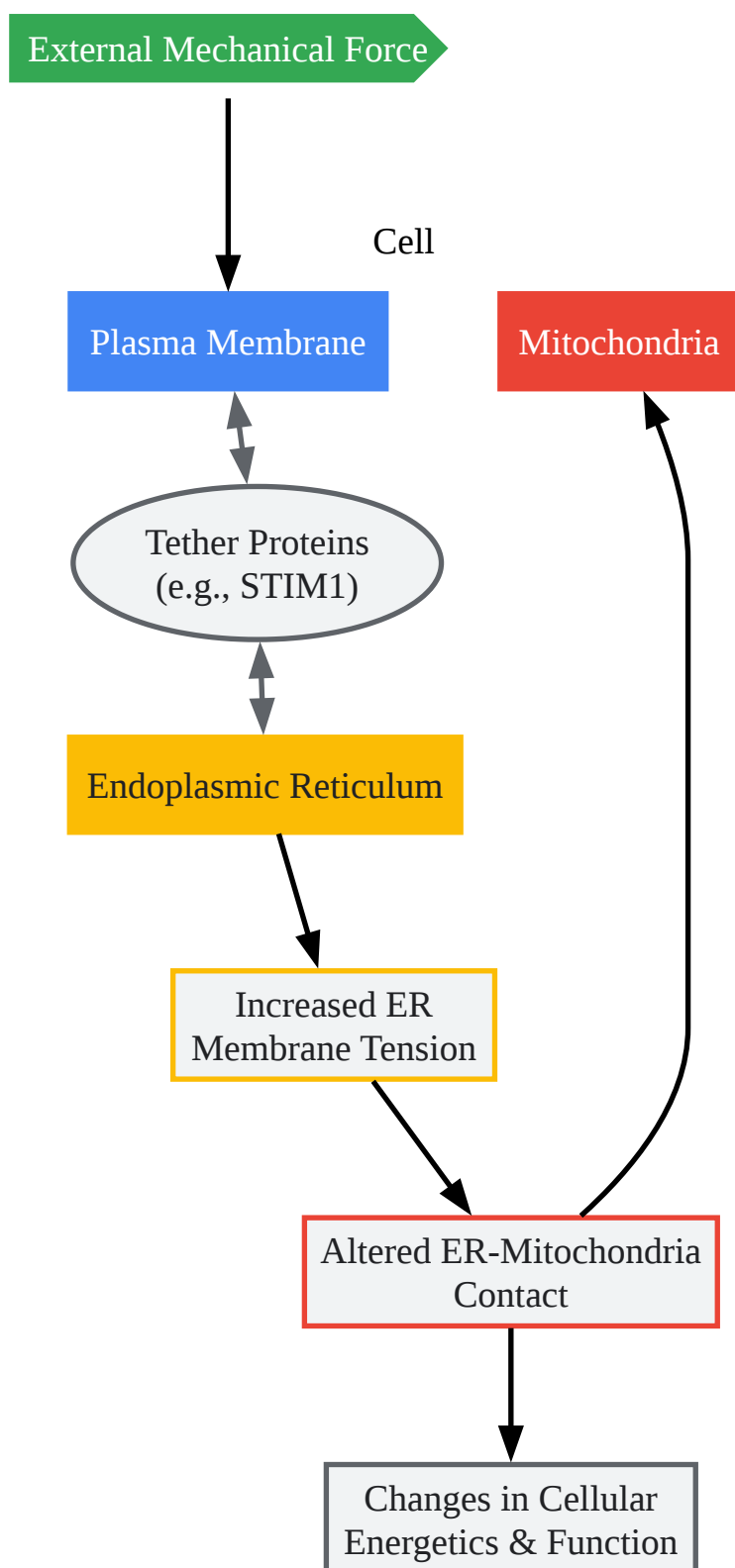
- Cell Transfection:
 - Seed cells on a suitable imaging dish (e.g., glass-bottom dish).
 - Transfect the cells with the ER-targeted streptavidin plasmid according to the manufacturer's protocol for the chosen transfection reagent.
 - Allow 24-48 hours for protein expression.
- Probe Loading:
 - Prepare a working solution of the SupraFlipper probe in cell culture medium. The final concentration will need to be optimized but is typically in the nanomolar to low micromolar range.
 - Remove the culture medium from the cells and wash once with pre-warmed PBS.
 - Add the SupraFlipper probe solution to the cells and incubate for 15-30 minutes at 37°C.
 - Wash the cells twice with pre-warmed culture medium to remove excess probe.
- FLIM Imaging (Baseline):
 - Mount the imaging dish on the FLIM microscope.

- Acquire baseline FLIM images of the cells. At this stage, the SupraFlipper probe is sequestered in the ER lumen and should exhibit a shorter, uniform fluorescence lifetime.
[1]
- Probe Release and Imaging:
 - Prepare a working solution of biotin in culture medium. The final concentration will depend on the desired release kinetics but can be in the range of 10-100 μM .
 - Add the biotin solution to the cells on the microscope stage.
 - Immediately begin acquiring a time-lapse series of FLIM images to monitor the change in fluorescence lifetime as the probe is released and inserts into the ER membrane.[6]
- Data Analysis:
 - Analyze the FLIM data to calculate the average fluorescence lifetime in regions of interest (e.g., the ER network).
 - An increase in fluorescence lifetime indicates an increase in membrane tension.

Signaling Pathways and Mechanotransduction

Membrane tension is increasingly recognized as a key regulator of cellular signaling. For instance, mechanical forces exerted on the plasma membrane can be transmitted to the endoplasmic reticulum through physical tethering proteins at membrane contact sites. This can lead to changes in ER membrane tension, which in turn can influence cellular energetics and ER stress responses.[7]

The following diagram illustrates a simplified model of mechanotransduction from the plasma membrane to the ER.



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Caption: Mechanotransduction from the plasma membrane to the ER.

Applications in Drug Development

The ability to quantify organelle-specific membrane tension opens up new avenues for drug development.

- **High-throughput screening:** SupraFlipper probes can be used in high-throughput screening assays to identify compounds that modulate membrane tension. This could be relevant for diseases associated with altered cell mechanics, such as cancer and fibrosis.
- **Mechanism of action studies:** These probes can help elucidate the mechanism of action of drugs that are known to affect cellular membranes or cytoskeletal dynamics.
- **Toxicity studies:** Changes in organellar membrane tension can be an early indicator of cellular stress and toxicity. SupraFlipper probes could be used to assess the off-target effects of drug candidates on membrane homeostasis.

Conclusion

SupraFlipper probes represent a powerful tool for the quantitative measurement of membrane tension in specific organelles within living cells. The protocols and data presented here provide a framework for researchers to apply this technology to a wide range of biological questions and to explore new therapeutic strategies targeting cellular mechanics. Careful optimization of probe concentration, incubation times, and imaging parameters will be necessary for each specific application.

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